molecular formula C24H26N8O4S3 B11459358 4-(Dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

4-(Dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11459358
M. Wt: 586.7 g/mol
InChI Key: JTYOIMXMRZILFJ-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a sulfamoyl group, a thiadiazole ring, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The thiadiazole and triazole rings are then coupled with the benzamide moiety through nucleophilic substitution or other coupling reactions.

    Introduction of the Sulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the sulfamoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or bioactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C24H26N8O4S3

Molecular Weight

586.7 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H26N8O4S3/c1-15-6-5-7-18(12-15)32-20(28-30-24(32)37-14-21(33)26-23-29-27-16(2)38-23)13-25-22(34)17-8-10-19(11-9-17)39(35,36)31(3)4/h5-12H,13-14H2,1-4H3,(H,25,34)(H,26,29,33)

InChI Key

JTYOIMXMRZILFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C

Origin of Product

United States

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